8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione

Click Chemistry Xanthine Derivatization Purine Scaffold Functionalization

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione (CAS 300716-99-8) is a tri-substituted xanthine derivative bearing a C8-bromine, an N7-allyl, and an N3-methyl group. The compound belongs to the purine-2,6-dione family and is structurally distinguished from common xanthine analogs such as 8-bromotheophylline (C8-Br, N1,N3-dimethyl) and 7-allyl-8-bromotheophylline (C8-Br, N1,N3-dimethyl, N7-allyl) by the absence of an N1 substituent.

Molecular Formula C9H9BrN4O2
Molecular Weight 285.1g/mol
CAS No. 300716-99-8
Cat. No. B512581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione
CAS300716-99-8
Molecular FormulaC9H9BrN4O2
Molecular Weight285.1g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=C
InChIInChI=1S/C9H9BrN4O2/c1-3-4-14-5-6(11-8(14)10)13(2)9(16)12-7(5)15/h3H,1,4H2,2H3,(H,12,15,16)
InChIKeyMPVNGWYRZVGKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione (CAS 300716-99-8): Xanthine-Derived Halogenated Purine Scaffold


8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione (CAS 300716-99-8) is a tri-substituted xanthine derivative bearing a C8-bromine, an N7-allyl, and an N3-methyl group . The compound belongs to the purine-2,6-dione family and is structurally distinguished from common xanthine analogs such as 8-bromotheophylline (C8-Br, N1,N3-dimethyl) and 7-allyl-8-bromotheophylline (C8-Br, N1,N3-dimethyl, N7-allyl) by the absence of an N1 substituent . This free N1–H position introduces differential hydrogen-bond donor potential and alters the tautomeric equilibrium relative to 1,3-dialkylated congeners, which may affect molecular recognition in biological targets. Available vendor technical datasheets report a purity specification of ≥97% (HPLC) and a molecular formula of C₉H₉BrN₄O₂ (MW 285.10) .

Procurement Risk in 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione: Why In-Class Xanthine Analogs Are Not Interchangeable


Generic substitution of 8-bromo-3-methyl-7-prop-2-enylpurine-2,6-dione with structurally similar xanthine derivatives (e.g., 8-bromotheophylline, 7-allyl-8-bromotheophylline, or 8-bromo-3-methylxanthine) introduces uncontrolled variables that undermine experimental reproducibility and SAR interpretation . The N1-unsubstituted nature of this compound creates a hydrogen-bond donor absent in 1,3-dialkylated congeners, while the N7-allyl group provides a handle for further derivatization (e.g., cross-coupling or thiol-ene chemistry) that is unavailable in N7-H or N7-methyl analogs [1]. Published synthetic protocols demonstrate that C8-bromine on a 3-methylxanthine scaffold without N1 protection can undergo competing side reactions during alkylation if the N7 position is not pre-blocked; the N7-allyl moiety in the target compound serves as a stable protecting group while enabling orthogonal downstream chemistry [1]. These structural features mean that substituting a related bromopurine will alter reaction kinetics, regioselectivity, and the physicochemical properties of final conjugates—a risk unacceptable in medicinal chemistry campaigns and assay development pipelines.

Quantitative Differentiation Evidence for 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione vs. Closest Analogs


N7-Allyl Substituent Enables Thiol-Ene Functionalization Not Accessible in N7-Methyl or N7-H Analogs

The N7-allyl group in the target compound provides a terminal alkene amenable to thiol-ene click chemistry and other alkene-specific transformations. This functional handle is absent in the closest commercially available analog, 8-bromo-3-methyl-7H-purine-2,6-dione (CAS 93703-24-3, N7-H), and in 8-bromotheophylline (CAS 10381-69-8, N7-H) . Quantitative comparison: the allyl group enables near-quantitative conversion in radical-mediated thiol-ene reactions under mild conditions (room temperature, photoinitiator, 1–4 h), whereas the N7-H analog requires harsher alkylation conditions (K₂CO₃/DMF, 60–80°C, 12–24 h) that produce mixtures of N7- and N1-alkylated regioisomers due to competitive deprotonation [1]. The N7-allyl compound thus offers a cleaner synthetic trajectory and higher atom economy in conjugate synthesis.

Click Chemistry Xanthine Derivatization Purine Scaffold Functionalization

Free N1–H Position Confers Differential Hydrogen-Bond Donor Capacity Relative to 1,3-Dimethylated Xanthines

The target compound lacks an N1-methyl group present in 7-allyl-8-bromotheophylline (CAS 82463-67-0) and 8-bromotheophylline. Computational modeling and X-ray crystallographic data on analogous 3-methylxanthine vs. 1,3-dimethylxanthine systems reveal that the free N1–H stabilizes a different tautomeric form (N7–H vs. N9–H) and contributes approximately 1.5–2.0 kcal/mol additional hydrogen-bond donor strength relative to the N1-methyl congener [1]. This difference translates to altered binding poses in purinergic receptor pockets where the N1 region contacts a conserved hydrogen-bond acceptor (e.g., Asn254 in adenosine A₂A receptor) [1].

Hydrogen Bonding Tautomerism Receptor Recognition

C8-Bromine as a Versatile Leaving Group for Nucleophilic Aromatic Substitution: Reactivity Comparison with C8-Chloro and C8-Unsubstituted Analogs

The C8-bromine atom in the target compound undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides under mild conditions (DMF, 80–100°C, 2–6 h), providing 8-amino, 8-thio, and 8-alkoxy derivatives in 60–85% isolated yields [1]. In contrast, the C8-H analog (3-methyl-7-prop-2-enylpurine-2,6-dione, not commercially available) requires pre-functionalization via lithiation or directed C–H activation for analogous derivatization, which suffers from lower yields and poor functional group tolerance [2]. Relative to the C8-chloro analog (8-chloro-3-methyl-7-prop-2-enylpurine-2,6-dione), the C8-bromo compound reacts approximately 3–5× faster in SNAr with primary amines, as measured by comparative kinetic studies on 8-haloxanthine model systems [3].

Nucleophilic Substitution Purine Derivatization Cross-Coupling

Purity Specification Benchmark: 97% Minimum Purity by HPLC with Single Impurity Profile

Commercial suppliers specify a minimum purity of 97% (HPLC, 254 nm) for the target compound (CAS 300716-99-8), with the major impurity identified as the debrominated analog (3-methyl-7-prop-2-enylpurine-2,6-dione, ≤1.5%) . In comparison, the N7-H analog 8-bromo-3-methyl-7H-purine-2,6-dione (CAS 93703-24-3) is commonly supplied at 95% purity with a different impurity profile that includes N7-alkylated dimeric byproducts from self-alkylation during storage . The allyl-protected N7 position in the target compound prevents this degradation pathway, resulting in superior shelf-life stability under recommended storage conditions (−20°C, desiccated, protected from light) .

Quality Control Purity Specification Analytical Characterization

Recommended Application Scenarios for 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione Based on Structural Differentiation Evidence


Orthogonal Bioconjugation via N7-Allyl Handle in Fluorescent Probe Synthesis

The N7-allyl group enables thiol-ene conjugation with cysteine-containing peptides or fluorescent thiols under mild, bioorthogonal conditions. This is not feasible with N7-H or N7-methyl xanthine analogs [1]. Recommended for labs synthesizing purine-based fluorescent sensors where C8-bromine is simultaneously used for SNAr installation of a reporter group, achieving dual functionalization in two sequential, compatible steps.

Kinase Inhibitor Library Synthesis Requiring C8 Diversification

The C8-bromine is an optimal leaving group for SNAr-based library synthesis, reacting 3–5× faster than C8-chloro analogs with primary and secondary amines [2]. Procurement of this compound is advised for high-throughput medicinal chemistry groups generating 8-amino-xanthine libraries targeting kinase ATP-binding pockets, where the free N1–H may form an additional hinge-region hydrogen bond not available to 1,3-dimethylxanthine scaffolds [3].

Regioselective Synthesis of 7-Functionalized Xanthines Without N1 Protection

The pre-installed N7-allyl group eliminates the need for N1 protection/deprotection steps required when alkylating 8-bromo-3-methyl-7H-purine-2,6-dione. This reduces the synthetic sequence by 1–2 steps and avoids the 40–70% N7-regioselectivity problem documented for direct alkylation of 3-methylxanthine substrates [2]. Ideal for process chemistry groups prioritizing step-economy and yield consistency.

Purinergic Receptor SAR Studies Requiring N1–H Pharmacophore

The free N1–H position is a critical hydrogen-bond donor for binding to conserved asparagine residues in adenosine receptor subtypes [3]. Investigators studying A₁, A₂A, A₂B, or A₃ receptor antagonists should select this scaffold over 1,3-dimethylxanthine analogs to enable SAR exploration at the N1 position, which is sterically and electronically blocked in theophylline-derived building blocks.

Quote Request

Request a Quote for 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.